molecular formula C44H86O2 B098151 Behenyl erucate CAS No. 18312-32-8

Behenyl erucate

Cat. No. B098151
CAS RN: 18312-32-8
M. Wt: 647.2 g/mol
InChI Key: MQSDOCWFPKXZGN-ZZEZOPTASA-N
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Description

Behenyl erucate is a naturally occurring wax ester that is widely used in the cosmetic and pharmaceutical industry. It is derived from behenic acid and erucic acid, which are both long-chain fatty acids. Behenyl erucate is a non-toxic, biodegradable, and biocompatible compound that has numerous applications in various fields.

Mechanism Of Action

Behenyl erucate works by forming a protective film on the skin or mucous membranes, which helps to prevent water loss and maintain hydration. It also has emollient properties, which help to soften and smooth the skin. Behenyl erucate has been shown to enhance the penetration of drugs through the skin and mucous membranes, which improves their bioavailability.

Biochemical And Physiological Effects

Behenyl erucate has been shown to have numerous biochemical and physiological effects, including its ability to improve skin hydration and barrier function. It has also been shown to have anti-inflammatory and antioxidant properties, which may help to protect the skin from damage caused by UV radiation and other environmental factors. Behenyl erucate has been shown to improve the texture and appearance of the skin, making it a popular ingredient in cosmetic products.

Advantages And Limitations For Lab Experiments

Behenyl erucate has several advantages for lab experiments, including its non-toxic, biodegradable, and biocompatible nature. It is also readily available and relatively inexpensive. However, behenyl erucate has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments or formulations.

Future Directions

There are several future directions for the use of behenyl erucate in various fields. One potential area of research is the use of behenyl erucate as a renewable source of biofuel. Another area of research is the use of behenyl erucate in the food industry as a food additive. Behenyl erucate may also have potential applications in the field of regenerative medicine, as it has been shown to enhance the penetration of drugs and other compounds through the skin and mucous membranes. Further research is needed to explore these potential applications of behenyl erucate.

Synthesis Methods

Behenyl erucate can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. Chemical synthesis involves the reaction of behenic acid and erucic acid with an alcohol, such as ethanol or methanol, in the presence of a catalyst. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce behenyl erucate from renewable sources. Enzymatic synthesis involves the use of enzymes, such as lipases or esterases, to catalyze the reaction between behenic acid and erucic acid.

Scientific Research Applications

Behenyl erucate has numerous scientific research applications, including its use as a lubricant, emollient, and skin conditioning agent in the cosmetic industry. It is also used as a drug delivery system in the pharmaceutical industry. Behenyl erucate has been shown to enhance the bioavailability of drugs and improve their stability. It has also been investigated for its potential use in the food industry as a food additive and as a renewable source of biofuel.

properties

CAS RN

18312-32-8

Product Name

Behenyl erucate

Molecular Formula

C44H86O2

Molecular Weight

647.2 g/mol

IUPAC Name

docosyl (Z)-docos-13-enoate

InChI

InChI=1S/C44H86O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-43H2,1-2H3/b20-18-

InChI Key

MQSDOCWFPKXZGN-ZZEZOPTASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC

Other CAS RN

18312-32-8

Origin of Product

United States

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